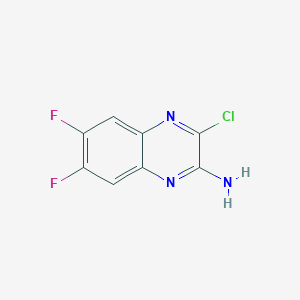

3-Chloro-6,7-difluoroquinoxalin-2-amine

Description

3-Chloro-6,7-difluoroquinoxalin-2-amine is a halogenated quinoxaline derivative characterized by a chloro substituent at position 3 and difluoro substituents at positions 6 and 6. These substituents may enhance binding affinity to biological targets, such as enzymes or receptors, through electronic and steric effects.

Properties

Molecular Formula |

C8H4ClF2N3 |

|---|---|

Molecular Weight |

215.59 g/mol |

IUPAC Name |

3-chloro-6,7-difluoroquinoxalin-2-amine |

InChI |

InChI=1S/C8H4ClF2N3/c9-7-8(12)14-6-2-4(11)3(10)1-5(6)13-7/h1-2H,(H2,12,14) |

InChI Key |

HMIYRVSSYIBZEG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)N=C(C(=N2)N)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6,7-Dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-fluorophenyl)quinoxalin-2-amine (C301-4063)

Molecular Formula : C₁₉H₁₄Cl₂FN₅

Molecular Weight : 402.26 g/mol

Substituents :

- Dichloro at positions 6 and 7.

- 3,5-Dimethylpyrazolyl and 3-fluorophenyl groups at position 3.

Key Differences :

- Halogenation Pattern: The target compound has 3-chloro-6,7-difluoro substitution, whereas C301-4063 features 6,7-dichloro and a fluorine atom on the phenyl ring.

- Functional Groups : The pyrazolyl and fluorophenyl groups in C301-4063 introduce additional hydrogen-bonding and π-π stacking capabilities, which could enhance target binding .

3-Chloro-6,8-dihydroxy-α-lapachone (Compound 3)

Molecular Formula : C₁₅H₁₂ClO₅

Molecular Weight : 309.05 g/mol

Substituents :

- Chloro at position 3.

- Hydroxyl groups at positions 6 and 8.

Key Differences :

- Core Structure: Compound 3 is a terpenoid/polyketide (α-lapachone derivative), whereas the target compound is a quinoxaline.

- Bioactivity: Compound 3 exhibits antibacterial activity against Gram-positive bacteria (MIC: 0.25–32 μg/mL), likely due to redox-cycling properties of the quinone moiety . In contrast, quinoxalines often target nucleic acids or kinases.

Spectroscopic Data :

- UV λmax: 217, 263, 305, 450 nm (indicative of conjugated systems).

- IR νmax: 3348 cm⁻¹ (O-H), 1674 cm⁻¹ (C=O) .

Diethyl (3-Chloro-6,7-difluoro-1H-thiazolo[3,4-a]quinoxalin-1-ylidene) Malonate

Molecular Formula: C₁₇H₁₃ClF₂N₂O₄S Molecular Weight: Not specified in evidence. Substituents:

- Chloro and difluoro groups on a thiazoloquinoxaline core.

- Malonate ester side chain.

Key Differences :

- Application: This compound is synthesized for HIV/AIDS treatment, highlighting the therapeutic versatility of halogenated quinoxalines .

Discussion of Substituent Effects

- Halogenation : Chloro and fluoro groups modulate electronic properties (e.g., electron-withdrawing effects), enhancing stability and binding to hydrophobic pockets. Difluoro substituents may improve metabolic resistance compared to dichloro .

- Functional Group Diversity : Hydroxyl groups (as in α-lapachone) confer redox activity, while pyrazolyl groups (C301-4063) introduce hydrogen-bonding sites for targeted interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.